molecular formula C30H48O4 B1243601 3

3

Cat. No.: B1243601
M. Wt: 472.7 g/mol
InChI Key: JTBGJQZJEYVBJZ-OSIPASOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3 typically involves the extraction from natural sources such as Maytenus royleanus cufodontis . The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in scientific research rather than large-scale industrial applications. the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: 3 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the double bonds within the molecule.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrOthis compound).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBrthis compound) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols.

Scientific Research Applications

3 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3 involves its interaction with cellular pathways that regulate cell proliferation. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . The molecular targets and pathways involved include the inhibition of key enzymes and signaling pathways that are essential for cancer cell survival.

Comparison with Similar Compounds

    Oleanolic Acid: Another triterpenoid with similar anti-cancer properties.

    Ursolic Acid: Known for its anti-inflammatory and anti-cancer activities.

    Betulinic Acid: Exhibits anti-cancer and anti-HIV properties.

Uniqueness: 3 is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Its ability to inhibit the proliferation of multiple cancer cell lines at relatively low concentrations highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(2S,4R,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22+,23+,26-,27+,28-,29+,30+/m0/s1

InChI Key

JTBGJQZJEYVBJZ-OSIPASOBSA-N

Isomeric SMILES

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@H]5O)(C)C(=O)O)C)C)C)(C)C)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C

Synonyms

3,22-dihydroxyolean-12-en-29-oic acid
triptotriterpenic acid A

Origin of Product

United States

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